N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine
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Overview
Description
N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a benzylsulfanyl group, and a chloro-substituted aniline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group.
Attachment of the Aniline Moiety: The final step involves coupling the triazole derivative with 4-chloro-2-methylaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction and substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The triazole ring and benzylsulfanyl group are thought to play crucial roles in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chloro-2-methylaniline
- N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chloro-2-methylaniline
Uniqueness
N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chloro-2-methylphenyl)amine is unique due to the presence of the benzylsulfanyl group, which may confer distinct chemical and biological properties compared to its methyl or ethyl analogs. This uniqueness can be attributed to the steric and electronic effects of the benzyl group, potentially leading to different interactions with molecular targets.
Properties
Molecular Formula |
C23H21ClN4S |
---|---|
Molecular Weight |
421 g/mol |
IUPAC Name |
N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-chloro-2-methylaniline |
InChI |
InChI=1S/C23H21ClN4S/c1-17-14-19(24)12-13-21(17)25-15-22-26-27-23(28(22)20-10-6-3-7-11-20)29-16-18-8-4-2-5-9-18/h2-14,25H,15-16H2,1H3 |
InChI Key |
WGLCIXVPACGHCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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